

Physical and chemical properties of 2-Chloro-4-phenylnicotinonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-phenylnicotinonitrile

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An In-Depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Chloro-4-phenylnicotinonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, consolidating available data and providing insights into its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

2-Chloro-4-phenylnicotinonitrile, with the CAS Number 163563-64-2, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a chloro substituent at the 2-position, a phenyl group at the 4-position, and a nitrile group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it an attractive scaffold for further chemical exploration.

The presence of the 2-chloro substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Furthermore, the phenyl group at the 4-position significantly influences the

molecule's overall shape, polarity, and potential for intermolecular interactions, such as pi-stacking. Nicotinonitrile derivatives, in general, are known to exhibit a range of biological activities, making this compound a person of interest for drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Chloro-4-phenylnicotinonitrile** is essential for its handling, formulation, and application in various experimental settings.

Property	Value	Source
CAS Number	163563-64-2	[2][3][4]
Molecular Formula	C ₁₂ H ₇ ClN ₂	[3][5]
Molecular Weight	214.65 g/mol	[3]
Melting Point	125-128 °C	[5]
Appearance	Solid (predicted)	
Solubility	Limited data available. Generally, nicotinonitrile derivatives are soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.[6]	

Note: Experimental data on properties such as boiling point, density, and pKa are not readily available in the public domain. These would need to be determined empirically.

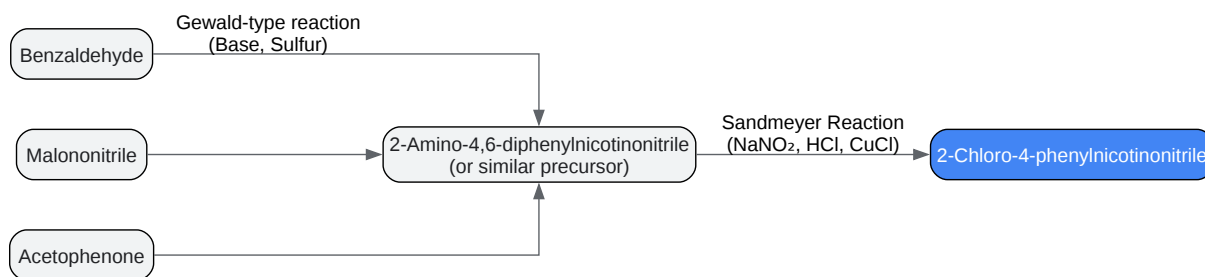
Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-phenylnicotinonitrile** is not widely published, its synthesis can be approached through established methods for preparing substituted nicotinonitriles. A plausible and widely utilized method is a variation of the Gewald aminothiophene synthesis, which can be adapted for the

synthesis of 2-aminonicotinonitriles, followed by a Sandmeyer-type reaction to introduce the chloro group.[7][8][9][10][11]

A potential synthetic route is outlined below:



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Figure 1: A plausible synthetic pathway to **2-Chloro-4-phenylnicotinonitrile**.

Step-by-Step Conceptual Protocol (based on related syntheses):

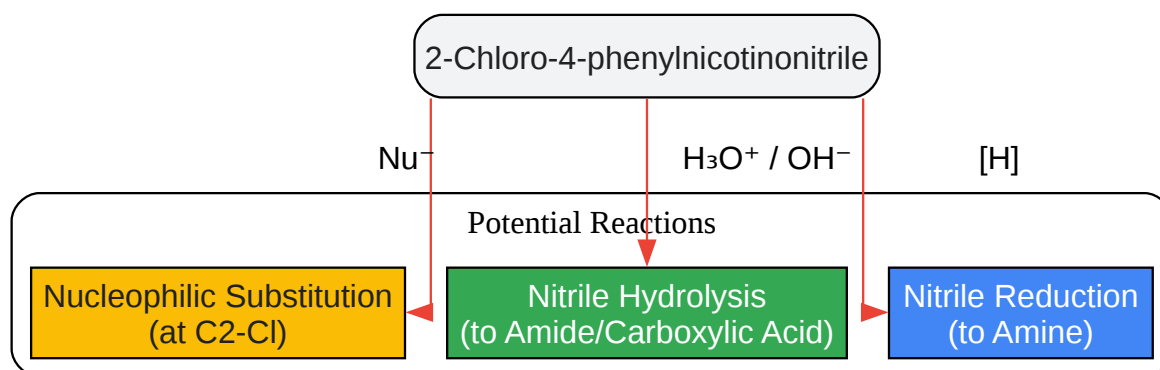
- Knoevenagel Condensation: React benzaldehyde with an active methylene compound like acetophenone in the presence of a base to form a chalcone intermediate.
- Gewald Reaction: The chalcone is then reacted with malononitrile and elemental sulfur in the presence of a base (e.g., morpholine or piperidine) to yield a 2-amino-4-phenyl-6-substituted-nicotinonitrile derivative. The choice of the starting acetophenone would determine the substituent at the 6-position.
- Diazotization: The resulting 2-aminonicotinonitrile is then subjected to diazotization using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid) at low temperatures.
- Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding the final product, **2-Chloro-4-phenylnicotinonitrile**.

Causality in Experimental Choices:

- **Base Catalysis in Gewald Reaction:** The base is crucial for the initial deprotonation of the active methylene compound, initiating the condensation cascade.
- **Low Temperature for Diazotization:** Diazonium salts are typically unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for the successful formation and subsequent reaction of the diazonium intermediate.
- **Copper(I) Catalyst in Sandmeyer Reaction:** Copper(I) halides facilitate the radical-mediated replacement of the diazonium group with the corresponding halide.

Chemical Reactivity

The reactivity of **2-Chloro-4-phenylnicotinonitrile** is dictated by its key functional groups:



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Figure 2: Key reactive sites and potential transformations of **2-Chloro-4-phenylnicotinonitrile**.

- **Nucleophilic Aromatic Substitution:** The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack.^[12] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to generate a library of derivatives. The reactivity is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

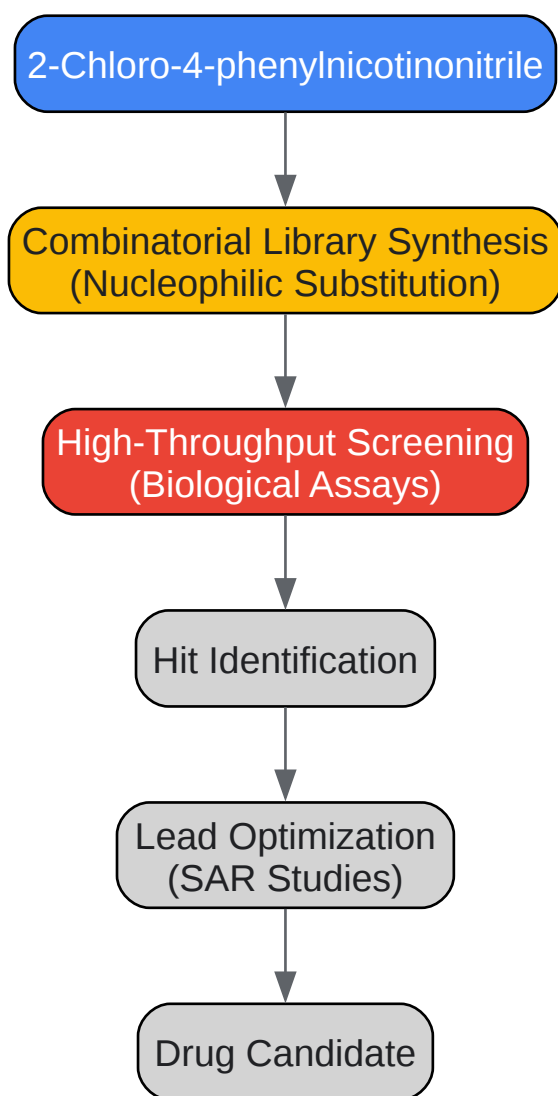
- **Nitrile Group Transformations:** The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development

While there is no specific data on the pharmacological activity of **2-Chloro-4-phenylnicotinonitrile** itself, the nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry.^[13] Derivatives of nicotinonitrile have been reported to possess a wide range of biological activities, including:

- **Antimicrobial and Antifungal Activity:** The pyridine and nitrile moieties are present in numerous compounds with demonstrated antimicrobial and antifungal properties.
- **Anti-inflammatory Activity:** Certain substituted nicotinonitriles have shown potential as anti-inflammatory agents.^[14]
- **Anticancer Activity:** The 2-aminonicotinonitrile backbone is a key structural feature in some kinase inhibitors and other anticancer agents.^[15]

The potential for **2-Chloro-4-phenylnicotinonitrile** in drug discovery lies in its utility as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The reactive chloro group allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.



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Figure 3: Workflow illustrating the use of **2-Chloro-4-phenylnicotinonitrile** in drug discovery.

Analytical Characterization

The structural elucidation and purity assessment of **2-Chloro-4-phenylnicotinonitrile** would rely on a combination of standard analytical techniques.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the pyridine ring. The chemical shifts and coupling patterns would be informative for confirming the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the carbon bearing the chlorine atom, and the carbons of the phenyl and pyridine rings.[\[16\]](#)
[\[17\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch (typically around $2220\text{--}2260\text{ cm}^{-1}$), C-Cl stretch, and various C=C and C=N stretching vibrations of the aromatic rings.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[\[18\]](#)

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of **2-Chloro-4-phenylnicotinonitrile**. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid) would be a suitable starting point.
- Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity checks. A mobile phase of ethyl acetate and hexane would likely provide good separation.

Step-by-Step Protocol for HPLC Analysis (General Method):

- Sample Preparation: Prepare a stock solution of **2-Chloro-4-phenylnicotinonitrile** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
- HPLC System:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the main component, and to identify any impurities.

Safety and Handling

Detailed toxicological data for **2-Chloro-4-phenylnicotinonitrile** is not available. As with any laboratory chemical, it should be handled with appropriate care. It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloro-4-phenylnicotinonitrile is a heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Its key structural features, particularly the reactive 2-chloro substituent and the modifiable nitrile group, make it an attractive starting material for the generation of diverse molecular libraries. While specific data on its biological activity and detailed physicochemical properties are currently limited, the known pharmacological relevance of the nicotinonitrile scaffold suggests that derivatives of this compound could hold promise in various therapeutic areas. Further research is warranted to fully explore the synthetic utility and biological potential of **2-Chloro-4-phenylnicotinonitrile**.

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